molecular formula C14H13BrN2OS B12895493 1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one CAS No. 87273-12-9

1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one

Cat. No.: B12895493
CAS No.: 87273-12-9
M. Wt: 337.24 g/mol
InChI Key: MEJZREVGXQSHJN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone is an organic compound that features a bromophenyl group and a dimethylpyrimidinylthio group attached to an ethanone backbone

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,6-dimethylpyrimidine-4-thiol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 4-bromobenzaldehyde undergoes a nucleophilic addition with 2,6-dimethylpyrimidine-4-thiol, followed by oxidation to form the ethanone derivative.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reactions are often carried out under anhydrous conditions to prevent side reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyrimidinylthio group can interact with nucleophilic sites. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone can be compared with similar compounds such as:

    1-(4-Chlorophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)ethanone: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological activity.

    1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)propanone: This compound has a propanone backbone instead of an ethanone backbone, which may influence its chemical properties and applications.

    1-(4-Bromophenyl)-2-((2,6-dimethylpyrimidin-4-yl)thio)butanone: This compound has a butanone backbone, potentially altering its reactivity and use in synthesis.

Biological Activity

1-(4-Bromophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)sulfanyl]ethan-1-one is a synthetic organic compound with notable biological activities. Its structure includes a bromophenyl moiety and a dimethylpyrimidinylthio group, which contribute to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

PropertyValue
CAS Number 87273-12-9
Molecular Formula C14H13BrN2OS
Molecular Weight 337.24 g/mol
IUPAC Name 1-(4-bromophenyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylethanone
InChI Key MEJZREVGXQSHJN-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on thiazolidinone derivatives showed that compounds with similar structural features demonstrated moderate to good antimicrobial effects against various Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) ranged from 100 to 400 µg/mL, suggesting that the target compound may possess comparable efficacy.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives with a similar phenylthio structure can inhibit cell proliferation in various cancer cell lines. For instance, thiazole-bearing molecules have been reported to interact with cellular targets leading to apoptosis in cancer cells . The mechanism of action often involves the modulation of protein interactions, where the bromophenyl group enhances binding affinity to hydrophobic regions of target proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: The bromophenyl moiety may facilitate binding to receptors that mediate cellular signaling pathways.

These interactions can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects.

Study on Antibacterial Activity

A comparative study examined the antibacterial properties of various thiazole derivatives, including those structurally related to the target compound. Results indicated that compounds with electron-withdrawing groups at the para position of the phenyl ring showed enhanced antibacterial activity against multi-drug resistant strains .

Cytotoxicity Evaluation

In another study focusing on cytotoxicity against cancer cell lines such as HT29 and Jurkat, certain analogues derived from similar structures exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests that modifications in the molecular structure can significantly impact biological efficacy .

Properties

CAS No.

87273-12-9

Molecular Formula

C14H13BrN2OS

Molecular Weight

337.24 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(2,6-dimethylpyrimidin-4-yl)sulfanylethanone

InChI

InChI=1S/C14H13BrN2OS/c1-9-7-14(17-10(2)16-9)19-8-13(18)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3

InChI Key

MEJZREVGXQSHJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)SCC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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